N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

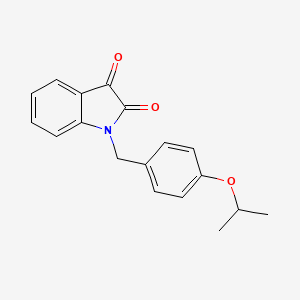

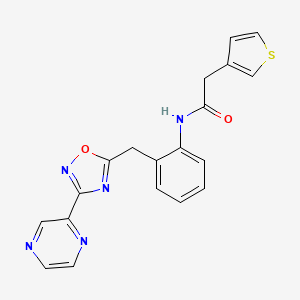

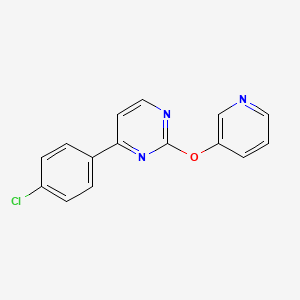

“N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a sulfonamide group, which is commonly found in many pharmaceutical drugs .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and aromatic rings. The 3,3-diphenylpropyl group would likely contribute to the compound’s lipophilicity, potentially affecting its pharmacokinetic properties .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, such as hydrolysis or redox reactions, depending on the conditions. The sulfonamide group, in particular, is known to participate in various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the presence and arrangement of its functional groups .科学的研究の応用

Synthesis and Biological Activity

N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide and related sulfonamide derivatives have been synthesized and evaluated for their biological activities. These compounds have been found to exhibit moderate to potent cytotoxic activity against various human tumor cell lines. For instance, certain derivatives bearing the sulfonamide moiety have demonstrated significant cytotoxic effects against human mammary cancer cells (MCF-7), human cervical carcinoma cells (HeLa), and human lung cancer cells (A549) (Li et al., 2014). Additionally, novel sulfonamide derivatives carrying a biologically active 3,4-dimethoxyphenyl moiety have been designed and synthesized, showing good activity as cytotoxic agents and inhibiting vascular endothelial growth factor receptor (VEGFR)-2, indicating potential use in cancer treatment (Ghorab et al., 2016).

Antimicrobial and Antioxidant Properties

Sulfonamide derivatives have also been explored for their antimicrobial and antioxidant properties. A study demonstrated the oxidative cross-coupling of sulfonamide antimicrobials with natural organic matter, indicating the potential environmental implications and diminished biological activity due to chemical incorporation into humic substances (Bialk et al., 2005). Furthermore, symmetrically azo dyes derived from sulfa drugs, including sulfonamides, have been synthesized and tested as antioxidant agents, showing good activities and suggesting their utility in enhancing the bioavailability and efficacy of drugs through increased lipophilicity (Muhammad-Ali et al., 2019).

Chemical Reactions and Applications

In addition to biological activities, sulfonamides have been utilized in chemical synthesis and reactions. For instance, N-sulfinylsulfonamides have been shown to react with ketenimines, leading to the formation of various derivatives, which have potential applications in chemical synthesis (Minami et al., 1975). Similarly, the reaction of active methylene compounds with specific sulfonamides has led to the production of heterocycles such as pyrimidinone and thiazole derivatives, further highlighting the versatility of sulfonamides in chemical synthesis (Shibuya, 1984).

作用機序

While the exact mechanism of action for this compound is not known, sulfonamides are often used as antibiotics, and they work by inhibiting the synthesis of folic acid in bacteria . The 3,3-diphenylpropyl group is found in some calcium channel blockers, which work by relaxing and opening the blood vessels .

特性

IUPAC Name |

N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O4S/c1-23-15-19(20(25)24(2)21(23)26)29(27,28)22-14-13-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15,18,22H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNDHBHNAIKPUDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-diphenylpropyl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-bromophenyl)-2-({5-[(4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/no-structure.png)

![2-[(4-Bromophenyl)methylsulfanyl]-8-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2674425.png)

![N-methyl-N-[(2-oxo-4-phenyl-1-pyrrolidinyl)methyl]methanesulfonamide](/img/structure/B2674426.png)

![Tert-butyl 3-[acetyl(hydroxy)amino]azetidine-1-carboxylate](/img/structure/B2674431.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B2674443.png)

![1-(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone](/img/structure/B2674444.png)